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Core Summary

The dialuminum cluster (Alz), a diatomic molecule, exhibits notable magnetic properties
stemming from its electronic structure. Experimental and theoretical investigations have
established that the ground state of Alz is a triplet state, specifically a 3IMu state. This triplet
ground state dictates the magnetic behavior of the dimer, rendering it paramagnetic with a non-
zero magnetic moment. This guide provides a comprehensive overview of the magnetic
characteristics of Alz, detailing the experimental and theoretical methodologies employed in
their determination, and presenting the key quantitative data in a structured format.

Electronic Configuration and Ground State

The magnetic properties of any chemical species are fundamentally determined by its
electronic configuration. For the dialuminum dimer, with a total of 26 electrons, the arrangement
of its valence electrons in molecular orbitals determines its net spin and, consequently, its
magnetic moment.

High-level ab initio quantum mechanical calculations have been instrumental in elucidating the
electronic structure of Alz. These calculations have demonstrated that the ground state of the
dialuminum cluster is a triplet state (3Iu). This means that in its lowest energy state, the Alz
molecule has two unpaired electrons with parallel spins, resulting in a total spin quantum
number (S) of 1.
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Theoretical studies, specifically those employing Kohn-Sham Density Functional Theory
(KSDFT), have confirmed that the triplet state is energetically more favorable than the singlet
state (where all electrons are spin-paired).[1] The energy difference between the triplet ground
state and the next lowest-lying state, the 32g~ state, has been calculated to be 174 cm~1. The
13g* singlet state lies at a significantly higher energy, at least 2000 cm~* above the ground
state.

Magnetic Moment of the Al Dimer

The presence of two unpaired electrons in the triplet ground state gives rise to a permanent
magnetic dipole moment. This intrinsic magnetic moment causes the Alz cluster to interact with
an external magnetic field, a characteristic of paramagnetic materials.

Theoretical Prediction

For a triplet state with a total spin quantum number S = 1, the spin-only magnetic moment (us)
can be calculated using the following formula:

s =g *V[S(S+1)] * uB

Where:

e g isthe Landé g-factor (approximately 2.0023 for a free electron)
e Sis the total spin quantum number (1 for the triplet state)

e B is the Bohr magneton (9.274 x 1024 J/T)

Substituting the values for the triplet state of Alz:

us = 2 * V[1(1+1)] * uB = 2.83 UB

Therefore, theoretical predictions indicate that the dialuminum cluster should possess a
magnetic moment of approximately 2.83 Bohr magnetons. For many diatomic molecules, a
magnetic moment of approximately 2 uB is characteristic of a triplet ground state.

Experimental Determination
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The magnetic moment of gas-phase aluminum clusters was first experimentally measured by
Cox et al. in 1986 using a Stern-Gerlach experiment.[1][2] While the specific quantitative value
for the magnetic moment of the Alz dimer is not explicitly stated in the available literature, the
study confirmed that even-atom aluminum clusters, such as Alz, exhibit magnetic moments
consistent with either triplet or singlet ground states. The observation of deflection in the Stern-
Gerlach experiment for Alz is a direct confirmation of its non-zero magnetic moment and,
therefore, its triplet ground state.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the magnetic and structural
properties of the dialuminum cluster.

Table 1: Electronic and Magnetic Properties of Al2

Property Value Method Reference

Ground Electronic

3Mu Ab initio Calculations
State
Total Spin Quantum ]
Theoretical -
Number (S)
Spin Multiplicit
P prcy 3 Theoretical -
(2S+1)
Calculated Magnetic ]
~2 uB Theoretical -
Moment
Energy Separation o )
174 cm—t Ab initio Calculations
((Mu - 32g")
Energy Separation o )
>2000 cm™! Ab initio Calculations

((MNu - 1xg*)

Table 2: Structural Properties of Alz
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Property Value Method Reference
Experimental Bond )
2.701 A Experimental [3]
Length
Theoretical Bond ~2.5 A (estimated
KSDFT [1]
Length (3Mu) from graph)

Experimental and Theoretical Methodologies

A detailed understanding of the experimental and theoretical protocols is crucial for the
interpretation and reproduction of the findings on the magnetic properties of dialuminum

clusters.

Experimental Protocol: Stern-Gerlach Experiment

The seminal experimental work on the magnetic properties of aluminum clusters employed a
molecular beam apparatus coupled with a Stern-Gerlach magnet and a time-of-flight mass

spectrometer.[1][2]

Experimental Workflow:

Click to download full resolution via product page

Caption: Experimental workflow for determining the magnetic properties of Alz clusters.

Methodology Details:
e Cluster Generation:

o Apulsed laser (e.g., Nd:YAG) is used to vaporize a rotating and translating aluminum rod.
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o The resulting aluminum plasma is entrained in a pulse of an inert carrier gas, typically
helium, which is expanded through a nozzle. This process cools the aluminum vapor,
leading to the formation of clusters of various sizes.

e Molecular Beam Formation:

o The mixture of carrier gas and aluminum clusters passes through a skimmer to form a
well-defined molecular beam.

o The beam is further collimated to ensure a narrow spatial distribution before entering the
magnetic field.

e Magnetic Deflection:

o The collimated cluster beam traverses through an inhomogeneous magnetic field
generated by a Stern-Gerlach magnet.

o Clusters with a net magnetic moment experience a force perpendicular to their direction of
travel, causing them to be deflected. The magnitude and direction of the deflection depend
on the orientation and strength of the magnetic moment.

o Detection:

o After passing through the magnet, the clusters are ionized by a second pulsed laser (e.g.,
an excimer laser).

o The resulting ions are then analyzed by a time-of-flight mass spectrometer, which
separates them based on their mass-to-charge ratio.

o By spatially resolving the ion signal, the deflection profile for each cluster size can be
determined. A deflected beam for Alz indicates a non-zero magnetic moment.

Theoretical Protocol: Computational Chemistry

Theoretical investigations into the magnetic properties of Alz primarily rely on ab initio quantum
chemistry methods and Density Functional Theory (DFT).

Computational Workflow:
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Caption: Logical workflow for theoretical calculations of Al magnetic properties.
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Methodology Details:
e Ab initio Methods:

o Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a
good initial description of the electronic wave function, especially for molecules with
multiple low-lying electronic states.

o Multireference Configuration Interaction (MRCI): Following a CASSCEF calculation, MRCI
is employed to include a higher level of electron correlation, which is crucial for accurately
determining the relative energies of different electronic states and their properties.

e Density Functional Theory (DFT):

o Kohn-Sham DFT (KSDFT): This is a widely used method that approximates the complex
many-electron problem by solving a set of equations for non-interacting electrons moving
in an effective potential. The choice of the exchange-correlation functional is critical for the
accuracy of the results.

o Functionals: Various exchange-correlation functionals, such as the Local Density
Approximation (LDA) or Generalized Gradient Approximations (GGAS), can be used.
Hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT are often
employed for better accuracy in predicting magnetic properties.

e Basis Sets:

o A sufficiently large and flexible basis set, which is a set of mathematical functions used to
build the molecular orbitals, is essential for obtaining accurate results. For aluminum,
basis sets that include polarization and diffuse functions are necessary.

e Calculated Properties:

o Geometry Optimization: For each spin state (singlet and triplet), the geometry of the Alz
molecule is optimized to find the lowest energy structure. This provides the equilibrium
bond length.
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o Energy Calculations: The total electronic energies of the optimized singlet and triplet
states are calculated. The state with the lower energy is the ground state. The energy
difference between the states is a key parameter.

o Magnetic Moment: The expectation value of the spin operator is calculated to determine
the magnetic moment of the triplet state.

Conclusion

The magnetic properties of dialuminum clusters are a direct consequence of its triplet ground
state electronic configuration. Both experimental measurements, primarily through Stern-
Gerlach deflection experiments, and high-level theoretical calculations converge on the
conclusion that Alz is a paramagnetic species with a non-zero magnetic moment. The detailed
understanding of these properties, underpinned by the experimental and computational
methodologies outlined in this guide, is essential for researchers in materials science and
related fields exploring the fundamental characteristics and potential applications of small
metallic clusters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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